molecular formula C15H15N3O B6272031 3-[3-(pyridin-4-yl)phenyl]piperazin-2-one CAS No. 2241138-86-1

3-[3-(pyridin-4-yl)phenyl]piperazin-2-one

Cat. No. B6272031
CAS RN: 2241138-86-1
M. Wt: 253.3
InChI Key:
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Description

“3-[3-(pyridin-4-yl)phenyl]piperazin-2-one” is a compound that has been studied for its potential therapeutic applications . It is a part of a larger class of compounds known as piperazine derivatives, which have been shown to have promising antinociceptive properties . These compounds have been found to interact with both sigma receptors and histamine H3 receptors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “3-[3-(pyridin-4-yl)phenyl]piperazin-2-one” and similar compounds has been analyzed using various techniques. For example, molecular modeling techniques have been used to identify the putative protein-ligand interactions responsible for their high affinity .


Chemical Reactions Analysis

The chemical reactions involving “3-[3-(pyridin-4-yl)phenyl]piperazin-2-one” and similar compounds have been studied. For instance, the docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme-inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Mechanism of Action

The mechanism of action of “3-[3-(pyridin-4-yl)phenyl]piperazin-2-one” and similar compounds involves interactions with both sigma receptors and histamine H3 receptors . These compounds have been found to have higher affinity toward σ1R than σ2R, with the highest binding preference to σ1R .

Safety and Hazards

The safety and hazards of “3-[3-(pyridin-4-yl)phenyl]piperazin-2-one” and similar compounds have been evaluated. For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicated that the compounds are non-toxic to human cells .

Future Directions

The future directions for the research on “3-[3-(pyridin-4-yl)phenyl]piperazin-2-one” and similar compounds involve further evaluation of their therapeutic potential. Considering that many literature data clearly indicate high preclinical efficacy of individual selective σ1 or H3R ligands in various pain models, the research might be a breakthrough in the search for novel, dual-acting compounds that can improve existing pain therapies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[3-(pyridin-4-yl)phenyl]piperazin-2-one involves the reaction of 4-bromopyridine with 3-bromoacetophenone to form 3-[3-(pyridin-4-yl)phenyl]-2-bromoacetophenone, which is then reacted with piperazine to yield the final product.", "Starting Materials": [ "4-bromopyridine", "3-bromoacetophenone", "piperazine" ], "Reaction": [ "Step 1: 4-bromopyridine is reacted with magnesium to form a Grignard reagent.", "Step 2: The Grignard reagent is then reacted with 3-bromoacetophenone to form 3-[3-(pyridin-4-yl)phenyl]-2-bromoacetophenone.", "Step 3: 3-[3-(pyridin-4-yl)phenyl]-2-bromoacetophenone is then reacted with piperazine to yield 3-[3-(pyridin-4-yl)phenyl]piperazin-2-one." ] }

CAS RN

2241138-86-1

Product Name

3-[3-(pyridin-4-yl)phenyl]piperazin-2-one

Molecular Formula

C15H15N3O

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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